molecular formula C8H6N2O2 B182506 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 22288-66-0

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No. B182506
CAS RN: 22288-66-0
M. Wt: 162.15 g/mol
InChI Key: QPMFOBIBWGLUKY-UHFFFAOYSA-N
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Description

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a chemical compound that has been studied for its potential anti-cervical cancer properties . It has a molecular weight of 139.1982 .


Synthesis Analysis

The compound has been synthesized in a convergent multicomponent process . The newly synthesized compounds were characterized on the basis of spectral (FT-IR, H, 13 C NMR, Mass spectral) analyses .


Molecular Structure Analysis

The molecular structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione has been analyzed using spectral analysis and molecular modeling .


Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been studied, particularly in the context of its synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been analyzed, particularly in the context of its synthesis .

Future Directions

The future directions of research on 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione could involve further exploration of its anti-cancer properties, particularly its potential as an anti-cervical cancer agent . Additionally, its potential in other therapeutic areas could also be explored .

properties

IUPAC Name

pyrido[1,2-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMFOBIBWGLUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294014
Record name 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

CAS RN

22288-66-0
Record name 22288-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
40
Citations
N Afza, P Trivedi, A Bishnoi, S Parveen, S Kumar… - Journal of Molecular …, 2023 - Elsevier
A series of Novel hybrid 3,3-dimethyl-13-(substituted-phenyl)-3,4,5,13-tetrahydro-1H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline-1,12(2H)-dione derivatives were designed and …
Number of citations: 5 www.sciencedirect.com
Y Gawale, A Jadhav, N Sekar - Fibers and Polymers, 2018 - Springer
A series of five azo acid dyes were synthesized using different diazotized aromatic amine sulfonic and carboxylic acids followed by coupling with 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-…
Number of citations: 10 link.springer.com
A Rauf, S Liaqat, AM Qureshi, M Yaqub… - Medicinal Chemistry …, 2012 - Springer
5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its anilines, amino pyridines and hydrazides derivatives were prepared in a good to excellent yields. In the first …
Number of citations: 23 link.springer.com
AA Esmaeili, F Salehan, A Habibi, AR Fakhari - Tetrahedron Letters, 2016 - Elsevier
The synthesis of novel tricyclic fused pyrano[2,3-d]pyrido[1,2-a]pyrimidines containing both biologically active pyridopyrimidine and pyranopyrimidine scaffolds, via the reaction of 2H-…
Number of citations: 25 www.sciencedirect.com
M Abass, M Ismail, W Abdel-Monem, A Mayas - Chemical Papers, 2010 - degruyter.com
Reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (I) towards N- and C-nucleophiles was described. A series of new enaminones II–III, Schiff’s base IV, and …
Number of citations: 15 www.degruyter.com
A Bishnoi, S Singh, AK Tiwari, K Srivastava… - Journal of Chemical …, 2013 - Springer
A method is presented for the synthesis of 4-(substituted phenyl)-3-(3-substituted phenyl)4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione (3), 3-(4-substituted phenyl)-3H…
Number of citations: 26 link.springer.com
P Devi, A Bishnoi, V Singh - Russian Journal of Organic Chemistry, 2021 - Springer
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-…
Number of citations: 2 link.springer.com
KM Elattar, R Rabie, MM Hammouda - Monatshefte für Chemie-Chemical …, 2017 - Springer
The present review provides a study on the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines. Thus, the synthetic procedures and organic reactions …
Number of citations: 35 link.springer.com
S Rai, A Bishnoi, S Fatma, S Shukla… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A facile and efficient protocol for one-pot three-component synthesis of a series of novel 4-substituted-2-thioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5(2H)-one …
Number of citations: 0 www.tandfonline.com
S Rai, A Bishnoi, P Devi, N Afza - Letters in Organic Chemistry, 2022 - ingentaconnect.com
In-silico studies are used for the prediction of the properties of several novel materials using the computer simulation technique. The present study describes the complete description of …
Number of citations: 4 www.ingentaconnect.com

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